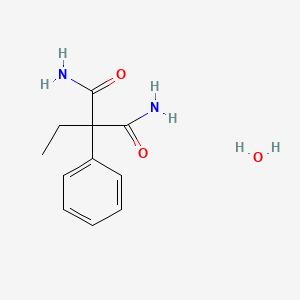

2-Ethyl-2-phenylmalonamide monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-2-phenylpropanediamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.H2O/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSBWHZDTUPYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369112 | |

| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-90-6, 7206-76-0 | |

| Record name | Phenylethylmalonamide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYLMALONAMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L1MIN7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Organic Chemistry of 2 Ethyl 2 Phenylmalonamide Monohydrate

Classical Synthetic Approaches to 2-Ethyl-2-phenylmalonamide (B22514)

The formation of 2-Ethyl-2-phenylmalonamide, a metabolite of the anticonvulsant drug primidone (B1678105), is not a trivial synthetic task. biosynth.comwikipedia.org It requires the precise introduction of two different substituents—an ethyl group and a phenyl group—onto the alpha-carbon of a malonic acid derivative, which is then converted to the corresponding diamide (B1670390).

Malonic Ester Condensation with Ethyl and Phenyl Substituents

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids, and its principles are central to synthesizing the precursor for 2-Ethyl-2-phenylmalonamide. wikipedia.orgopenochem.org The process begins with a malonic acid ester, most commonly diethyl malonate, which has a particularly acidic methylene (B1212753) group (–CH₂–) situated between two carbonyl groups. patsnap.com

The synthesis of the key intermediate, diethyl 2-ethyl-2-phenylmalonate, can be approached in a stepwise manner. sigmaaldrich.comchemicalbook.com The mechanism involves the deprotonation of the α-carbon by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. openochem.org

To create diethyl 2-ethyl-2-phenylmalonate, this process must be performed twice. However, the direct phenylation of diethyl malonate using aryl halides is challenging because these halides are poor electrophiles for SN2 reactions. wikipedia.org A more common and effective route involves:

Synthesis of Diethyl Phenylmalonate: An indirect method is often employed, starting with a Claisen condensation of diethyl oxalate (B1200264) and ethyl phenylacetate, followed by decarbonylation. wikipedia.org

Ethylation: The resulting diethyl phenylmalonate is then deprotonated with a base like sodium ethoxide, and the subsequent enolate is reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, yielding diethyl 2-ethyl-2-phenylmalonate. google.com

This sequential alkylation ensures the correct placement of both the phenyl and ethyl groups on the central carbon atom.

Reaction of Ethyl Malonate with Phenyl Isocyanate

An alternative approach to forming a carbon-nitrogen bond involves the reaction of malonates with isocyanates. Research on a model system using dimethyl malonate and phenyl isocyanate demonstrates that the active methylene group of the malonate can react with the isocyanate. researchgate.net

In this reaction, the enolate of the malonate attacks the electrophilic carbon of the isocyanate group (–N=C=O). This forms an intermediate that can subsequently rearrange and, upon workup, lead to the formation of an amide. Infrared spectroscopy of a model reaction showed the disappearance of the isocyanate peak (around 2257 cm⁻¹) and the appearance of an amide carbonyl stretching peak (around 1670 cm⁻¹), confirming the reaction. researchgate.net While this pathway is mechanistically plausible for forming an amide linkage, creating the specific disubstituted 2-Ethyl-2-phenylmalonamide would require starting with the appropriately substituted malonate.

Multi-step Organic Reaction Sequences for Malonamide (B141969) Synthesis

A common retrosynthetic analysis for 2-Ethyl-2-phenylmalonamide would identify the diamide functional groups and trace them back to a diester precursor.

Retrosynthetic Pathway:

This multi-step approach allows for controlled construction of the carbon skeleton and subsequent functional group transformation. youtube.comyoutube.com The synthesis begins with simpler, commercially available starting materials and proceeds through a logical sequence of bond-forming and functional group interconversion steps. walisongo.ac.id

Amidation of Diester Intermediates

The final and critical step in the synthesis is the conversion of the diester intermediate, diethyl 2-ethyl-2-phenylmalonate, into the target diamide, 2-Ethyl-2-phenylmalonamide. sigmaaldrich.com This transformation is an amidation reaction, where the ester groups are replaced by amide groups. studysmarter.co.uk

The choice of amidation agent and solvent system is crucial for achieving high yields and purity. The reaction typically involves nucleophilic acyl substitution, where ammonia (B1221849) or an amine attacks the carbonyl carbon of the ester.

Ammonia Source: Aqueous ammonia is a common and practical source of ammonia for this transformation. researchgate.net Alternatively, ammonium (B1175870) chloride in the presence of a base like triethylamine (B128534) can be used. researchgate.net In some preparations, ammonia gas is bubbled through an alcoholic solution of the diester. A patent describes the amidation of a similar compound, diethyl hydroxy-phenyl-malonate, by adding ammonia water to a solution of the diester in methanol (B129727), achieving a 96% yield of the corresponding diamide. google.com

Solvent Systems: Alcohols such as methanol or ethanol (B145695) are frequently used as solvents. researchgate.netgoogle.com They are effective at dissolving both the diester starting material and the ammonia, facilitating a homogeneous reaction mixture. researchgate.netacs.org Other polar solvents like tetrahydrofuran (B95107) (THF) can also be employed. analis.com.my The use of alcohols is advantageous as they are relatively inexpensive and can be easily removed after the reaction. researchgate.net

The table below summarizes various amidation systems used in organic synthesis.

| Amidation Agent(s) | Solvent | Coupling Reagent/Catalyst | Application Context |

| Aqueous Ammonia | Methanol, 2-Propanol, THF | DMT-MM | Direct conversion of carboxylic acids to primary amides researchgate.net |

| Ammonia-borane | - | - | Direct amidation of carboxylic acids organic-chemistry.org |

| Ammonia Water | Methanol | - | Amidation of diethyl hydroxy-phenyl-malonate google.com |

| Primary/Secondary Amines | - | Triphenylphosphine oxide | Synthesis of dipeptides and amides organic-chemistry.org |

| N-acylbenzotriazoles | Aqueous Ammonia | - | Acylation of aqueous ammonia to give primary amides organic-chemistry.org |

Click on the table headers to sort the data.

Optimizing reaction conditions such as temperature and duration is key to maximizing the yield and minimizing byproducts.

Temperature: Amidation reactions can be sensitive to temperature. While some amidations proceed at room temperature, others require heating to enhance the reaction rate. acs.orgresearchgate.net For instance, one study on direct N-amidation found that increasing the temperature to 60 °C improved the yield, but further increasing it by refluxing the mixture led to a decrease in product yield. analis.com.my In another case, increasing the temperature from 25 °C to 65 °C resulted in a significant yield increase from a trace amount to 75%. researchgate.net However, excessively high temperatures can lead to the formation of byproducts. acs.org A patented method for a similar amidation reports reacting for about 10 hours at room temperature. google.com

Duration: The reaction time must be sufficient for the reaction to go to completion. This is often monitored using techniques like Thin-Layer Chromatography (TLC). google.com Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the substrate and the conditions used. google.comanalis.com.my For example, an optimized amidation protocol was developed with a reaction time of 150 minutes. analis.com.my

The following table illustrates the impact of reaction conditions on amide synthesis yield based on findings from various studies.

| Catalyst/Reagent | Temperature (°C) | Duration | Yield (%) |

| Cu@Sal-CS | Room Temp | 60 min | 0 researchgate.net |

| Cu@Sal-CS + TBHP | Room Temp | - | 0 researchgate.net |

| Cu@Sal-CS + TBHP | 80 °C | - | 70 researchgate.net |

| EDC.HCl | 60 °C | 150 min | 93.1 analis.com.my |

| Cu-MOF + TBHP | Room Temp | - | Trace researchgate.net |

| Cu-MOF + TBHP | 65 °C | 2 h | 75 researchgate.net |

This table provides illustrative data from different amidation studies to show the effect of optimizing conditions.

Through careful selection of synthetic routes and optimization of reaction conditions, 2-Ethyl-2-phenylmalonamide monohydrate can be synthesized efficiently from basic starting materials.

Advanced Synthetic Methodologies for 2-Ethyl-2-phenylmalonamide

Traditional synthesis of malonamides often involves the reaction of malonic esters with ammonia. However, advanced methodologies are being explored to enhance efficiency, selectivity, and process control.

Enzymatic synthesis represents a green and highly selective alternative to conventional chemical methods. Lipases, in particular, have been investigated for their ability to catalyze amidation reactions with high regioselectivity. nih.govnih.gov The application of lipase-catalyzed approaches to the synthesis of 2-Ethyl-2-phenylmalonamide from its corresponding diester, diethyl 2-ethyl-2-phenylmalonate, offers several advantages.

Key Research Findings:

High Selectivity: Lipases such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435) are known to exhibit excellent N-acylation selectivity. nih.gov This is crucial for substrates containing multiple reactive sites, as the enzyme can selectively catalyze the amidation of the ester group while minimizing side reactions.

Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (e.g., lower temperatures and neutral pH), which helps to preserve the integrity of complex molecules and reduce energy consumption. researchgate.net

Solvent-Free Systems: Research into lipase-catalyzed amidation has demonstrated high yields in solvent-free systems, which reduces environmental impact and simplifies product purification. nih.gov The reaction can be performed by directly reacting the ester with an amine or ammonia source in the presence of the immobilized enzyme.

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

| Parameter | Conventional Chemical Synthesis | Lipase-Catalyzed Amidation |

| Catalyst | Acid or Base | Lipase (e.g., Novozym 435) |

| Temperature | Often elevated | Mild (e.g., 30-60°C) researchgate.net |

| Selectivity | Moderate to low | High regioselectivity nih.gov |

| Byproducts | Can be significant | Minimal nih.gov |

| Environmental Impact | Higher (solvents, harsh reagents) | Lower (often solvent-free) nih.gov |

Continuous-flow chemistry, utilizing microreactors or packed-bed reactors, offers precise control over reaction parameters, leading to enhanced safety, improved yields, and easier scalability. researchgate.net While a specific continuous-flow process for 2-Ethyl-2-phenylmalonamide is not widely documented, the principles have been successfully applied to the synthesis of related intermediates, such as 2-ethylphenylhydrazine hydrochloride. researchgate.net

Projected Advantages for 2-Ethyl-2-phenylmalonamide Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling rapid and uniform heating and efficient mixing of reagents (e.g., diethyl 2-ethyl-2-phenylmalonate and an ammonia source). researchgate.net

Precise Control: Reaction temperature, pressure, and residence time can be controlled with high precision, allowing for the optimization of reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net

Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions.

Mechanistic Investigations of 2-Ethyl-2-phenylmalonamide Formation

The formation of 2-Ethyl-2-phenylmalonamide from its common precursors, such as diethyl 2-ethyl-2-phenylmalonate or the corresponding acyl chloride, proceeds via a nucleophilic acyl substitution mechanism. sci-hub.sevanderbilt.edu

The reaction involves the attack of a nucleophile, typically ammonia, on the electrophilic carbonyl carbon of the ester or acyl chloride precursor. The generally accepted mechanism occurs in two primary stages. vanderbilt.edu

Nucleophilic Addition: The ammonia molecule attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a leaving group (an ethoxide ion in the case of the diethyl ester, or a chloride ion for the acyl chloride). A final proton transfer step yields the neutral amide product. vanderbilt.edumasterorganicchemistry.com

This process is repeated at the second carbonyl group to form the final diamide structure. The reactivity of the starting material follows the order: acyl chloride > ester, due to the superior leaving group ability of the chloride ion. chemistrytalk.org

The presence of both a bulky ethyl group and a planar phenyl group on the alpha-carbon introduces significant steric hindrance around the two carbonyl centers.

Impact on Reaction:

Reduced Reaction Rate: Steric hindrance can shield the carbonyl carbons from the approaching nucleophile (ammonia), slowing the rate of the initial addition step. This may necessitate more forcing reaction conditions, such as higher temperatures or pressures, compared to the synthesis of unsubstituted malonamide.

Influence on Intermediate Stability: The steric crowding can destabilize the tetrahedral intermediate, making its formation less favorable.

Requirement for Efficient Catalysis: The steric barrier highlights the potential utility of enzymatic catalysis, where the specific three-dimensional structure of an enzyme's active site can bind the substrate in an optimal orientation for reaction, overcoming the steric hindrance that challenges conventional chemical methods. nih.gov

Chemical Modification and Derivatization Studies of 2-Ethyl-2-phenylmalonamide

Key Derivatization Reactions:

Cyclization to Primidone: The most significant chemical modification of 2-Ethyl-2-phenylmalonamide is its conversion to the anticonvulsant drug Primidone. This is achieved through a condensation reaction with a one-carbon unit, typically provided by formamide (B127407) or a similar reagent, which forms the hexahydropyrimidine-4,6-dione ring system. chemicalbook.com

Analytical Derivatization: For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), the polar amide groups can be derivatized to increase volatility and improve chromatographic behavior. jfda-online.com Common derivatization strategies include:

Silylation: Reaction with silylating agents to convert N-H bonds to N-SiMe₃ bonds.

Acylation: Reaction with reagents like anhydrides to form N-acyl derivatives, which can also enhance detectability. jfda-online.com

These modifications are crucial for the accurate quantification of the compound in biological matrices and for structural elucidation studies. ddtjournal.com

Structural Modification via Substituent Exchange (e.g., p-Tolyl Analogs)

The synthesis of analogs of 2-ethyl-2-phenylmalonamide, such as the p-tolyl derivative, is a key strategy for structure-activity relationship studies. While direct substituent exchange on the phenyl ring is chemically challenging, the synthesis of 2-ethyl-2-(p-tolyl)malonamide (B11973747) can be achieved through established methods for malonamide synthesis, starting from a p-tolyl precursor. sci-hub.se This approach involves a multi-step process beginning with the appropriate starting materials.

A plausible and common synthetic route would start from p-tolylacetonitrile. The process would likely follow these steps:

Alkylation: The acidic α-hydrogen of p-tolylacetonitrile is deprotonated with a strong base, such as sodium ethoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group.

Hydrolysis: The resulting 2-(p-tolyl)butanenitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(p-tolyl)butanoic acid.

Esterification: The carboxylic acid is then esterified, typically under Fischer-Speier conditions (an alcohol like ethanol and a strong acid catalyst), to produce ethyl 2-(p-tolyl)butanoate.

Malonic Ester Synthesis: The ester is then treated with a base and diethyl carbonate in a condensation reaction to form diethyl 2-ethyl-2-(p-tolyl)malonate.

Amidation: The final step is the reaction of the diethyl malonate derivative with ammonia. sci-hub.se This reaction proceeds through a nucleophilic acyl substitution mechanism, where ammonia attacks the carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the diamide, 2-ethyl-2-(p-tolyl)malonamide.

This synthetic approach allows for the introduction of various substituents on the aromatic ring by simply starting with the appropriately substituted arylacetonitrile.

Table 1: Key Intermediates in the Proposed Synthesis of 2-Ethyl-2-(p-tolyl)malonamide

| Compound Name | Molecular Formula | Role in Synthesis |

| p-Tolylacetonitrile | C₉H₉N | Starting Material |

| 2-(p-Tolyl)butanenitrile | C₁₁H₁₃N | Alkylated Intermediate |

| Diethyl 2-ethyl-2-(p-tolyl)malonate | C₁₆H₂₂O₄ | Diamide Precursor |

| 2-Ethyl-2-(p-tolyl)malonamide | C₁₂H₁₆N₂O₂ | Final Product |

Controlled Oxidation and Reduction Reaction Pathways

The chemical structure of 2-ethyl-2-phenylmalonamide offers several sites for controlled oxidation and reduction reactions, which can lead to new derivatives with potentially different properties.

Controlled Oxidation:

A key site for oxidation is the benzylic carbon, which is the carbon atom attached to the phenyl ring and also bearing the ethyl and two amide groups. Benzylic C-H bonds are generally more susceptible to oxidation. A relevant example is the preparation of 2-hydroxy-2-phenyl-malonamide, which has been synthesized by the oxidation of a related compound, diethyl phenylmalonate. rsc.org A similar transformation can be envisioned for 2-ethyl-2-phenylmalonamide.

The oxidation can be achieved using various oxidizing agents. For instance, a process for a similar structure involves oxidation to introduce a hydroxyl group at the benzylic position. rsc.org The reaction to form 2-ethyl-2-hydroxy-2-phenylmalonamide would likely proceed via a radical mechanism if using reagents like N-bromosuccinimide followed by hydrolysis, or through direct oxidation using stronger oxidizing agents.

A patented method for a similar compound involves the oxidation of the corresponding malonic ester followed by amidation. For instance, diethyl hydroxy-phenyl-malonate is reacted with ammonia in methanol to produce 2-hydroxy-2-phenyl-malonamide in high yield. rsc.org This suggests that if 2-ethyl-2-phenylmalonamide were subjected to controlled oxidation, the formation of the hydroxylated product at the benzylic position is a highly probable outcome.

Table 2: Example of a Controlled Oxidation Reaction

| Starting Material | Oxidizing System (Example) | Product | Reported Yield* |

| Diethyl hydroxy-phenyl-malonate | Ammonia in Methanol | 2-Hydroxy-2-phenyl-malonamide | 96% |

*Yield reported for the amidation step of the hydroxylated precursor. rsc.org

Controlled Reduction:

The amide functional groups in 2-ethyl-2-phenylmalonamide can be reduced to amines using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of a diamide like 2-ethyl-2-phenylmalonamide with LiAlH₄ would convert both amide groups into primary amine groups.

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom, which is coordinated to the aluminum species, ultimately leading to the formation of the amine. This reaction would yield 2-ethyl-2-phenylpropane-1,3-diamine.

Alternatively, under different conditions, amides can be reduced to alcohols. For example, using samarium(II) iodide (SmI₂) in the presence of an amine and water can selectively cleave the C-N bond of the amide, leading to the formation of an alcohol. In the case of 2-ethyl-2-phenylmalonamide, this would result in the formation of 2-ethyl-2-phenylpropane-1,3-diol.

Table 3: Potential Products from Controlled Reduction of 2-Ethyl-2-phenylmalonamide

| Reducing Agent | Product Name | Product Structure |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Ethyl-2-phenylpropane-1,3-diamine | C₁₁H₁₈N₂ |

| Samarium(II) Iodide (SmI₂)/Amine/H₂O | 2-Ethyl-2-phenylpropane-1,3-diol | C₁₁H₁₆O₂ |

These synthetic pathways highlight the chemical tractability of 2-ethyl-2-phenylmalonamide, allowing for the generation of a variety of derivatives through modifications at the aromatic ring and the functional groups attached to the core malonamide structure.

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 2 Phenylmalonamide Monohydrate

Vibrational Spectroscopic Analysis

The vibrational properties of 2-ethyl-2-phenylmalonamide (B22514) monohydrate were examined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These experimental methods were complemented by theoretical calculations using Density Functional Theory (DFT) to provide a comprehensive understanding of the molecule's vibrational modes. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy Research

The FT-IR spectrum of 2-ethyl-2-phenylmalonamide monohydrate was recorded in the 4000–400 cm⁻¹ range. The experimental data reveals key vibrational frequencies corresponding to the various functional groups within the molecule. Theoretical calculations at the B3LYP/6-311++G(d,p) level of theory were used to assign these experimental bands.

Key FT-IR spectral data includes the asymmetric and symmetric stretching vibrations of the NH₂ group, observed experimentally and confirmed by theoretical predictions. The characteristic C=O stretching vibrations of the carbonyl groups are also prominent in the spectrum. Vibrations related to the phenyl ring and the ethyl group, including C-H stretching, bending, and deformation modes, have been identified and assigned. researchgate.net For instance, the CH out-of-plane bending vibrations were observed in the experimental FT-IR spectrum at 805 cm⁻¹ and 777 cm⁻¹. researchgate.net

Interactive Table: Selected FT-IR Vibrational Wavenumbers (cm⁻¹) for this compound

| Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3421 | 3420 |

| NH₂ Symmetric Stretch | 3315 | 3314 |

| C-H Aromatic Stretch | 3065 | 3064 |

| C-H Aliphatic Stretch | 2972 | 2971 |

| C=O Asymmetric Stretch | 1680 | 1679 |

| C=O Symmetric Stretch | 1645 | 1644 |

| NH₂ Bending | 1591 | 1590 |

| C-C Aromatic Stretch | 1445 | 1444 |

| CH₂ Bending | 1381 | 1380 |

| C-N Stretch | 1260 | 1259 |

| Phenyl Ring Breathing | 1080 | 1079 |

| C-C-C Bending | 545 | 544 |

Fourier Transform Raman (FT-Raman) Spectroscopy Research

Complementing the FT-IR data, the FT-Raman spectrum was also recorded in the 4000–400 cm⁻¹ region. FT-Raman spectroscopy provides valuable information about the non-polar bonds and symmetric vibrations within the molecule, which may be weak or absent in the FT-IR spectrum.

The FT-Raman spectrum shows strong signals for the aromatic C-H stretching and the symmetric stretching of the ethyl group's CH₃ and CH₂ moieties. The phenyl ring vibrations are also clearly resolved. For example, a band corresponding to the CH symmetric vibration was observed at 1084 cm⁻¹ in the experimental FT-Raman spectrum. researchgate.net The C=O stretching vibrations are present but typically less intense than in the FT-IR spectrum.

Interactive Table: Selected FT-Raman Vibrational Wavenumbers (cm⁻¹) for this compound

| Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3420 | 3419 |

| NH₂ Symmetric Stretch | 3316 | 3315 |

| C-H Aromatic Stretch | 3066 | 3065 |

| C-H Aliphatic Stretch | 2974 | 2973 |

| C=O Symmetric Stretch | 1646 | 1645 |

| NH₂ Bending | 1592 | 1591 |

| C-C Aromatic Stretch | 1452 | 1451 |

| CH₂ Bending | 1383 | 1382 |

| C-N Stretch | 1262 | 1261 |

| Phenyl Ring Breathing | 1084 | 1083 |

| C-C-C Bending | 546 | 545 |

Correlation of Experimental and Theoretically Calculated Vibrational Wavenumbers

A strong correlation was found between the experimental FT-IR and FT-Raman wavenumbers and those calculated using the DFT/B3LYP/6-311++G(d,p) basis set. The theoretical vibrational frequencies were scaled to correct for systematic errors inherent in the computational method. researchgate.net This high degree of agreement between the experimental and theoretical data allows for confident assignment of the observed spectral bands to specific molecular vibrations, confirming the optimized molecular structure of 2-ethyl-2-phenylmalonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. azom.com For this compound, both ¹H and ¹³C NMR spectra were analyzed and compared with theoretical chemical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons. ucl.ac.uk

The spectrum of this compound shows distinct signals for the protons of the phenyl group, the ethyl group, and the amide (NH₂) groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region. The methylene (B1212753) (CH₂) protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl (CH₃) protons, which in turn appear as a triplet. The amide protons often present as a broad singlet.

Interactive Table: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| Phenyl H (ortho) | 7.42 | 7.40 |

| Phenyl H (meta) | 7.35 | 7.33 |

| Phenyl H (para) | 7.28 | 7.26 |

| Amide NH₂ | 5.85 | 5.83 |

| Methylene CH₂ | 2.15 | 2.13 |

| Methyl CH₃ | 0.95 | 0.93 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

The spectrum of this compound displays signals for the carbonyl carbons, the aromatic carbons of the phenyl ring, the quaternary carbon, and the carbons of the ethyl group. The carbonyl carbons are typically the most downfield signals. The aromatic carbons show a range of chemical shifts depending on their position on the ring. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. The calculated chemical shifts using the GIAO method show good agreement with the experimental data.

Interactive Table: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| Carbonyl C=O | 172.5 | 172.3 |

| Phenyl C (ipso) | 138.2 | 138.0 |

| Phenyl C (ortho) | 128.9 | 128.7 |

| Phenyl C (meta) | 128.5 | 128.3 |

| Phenyl C (para) | 127.8 | 127.6 |

| Quaternary C | 58.6 | 58.4 |

| Methylene CH₂ | 32.4 | 32.2 |

| Methyl CH₃ | 8.9 | 8.7 |

Theoretical Calculation of Chemical Shifts Using Gauge-Independent Atomic Orbital (GIAO) Method

The theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts provides a powerful tool for the structural elucidation of molecules. For 2-Ethyl-2-phenylmalonamide, the ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netcumhuriyet.edu.tr This ab initio method is renowned for its accuracy in predicting the magnetic shielding tensors of molecules. imist.ma

The calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a comprehensive basis set such as 6-311++G(d,p). cumhuriyet.edu.tr In a study by Selvaraj et al. (2022), the ¹H and ¹³C NMR chemical shifts for 2-Ethyl-2-phenylmalonamide were calculated in the gas phase. researchgate.net The computed values are then correlated with experimental data, often showing a strong linear relationship, which confirms the molecular structure. imist.ma The GIAO/DFT approach is known to yield satisfactory chemical shifts for various nuclei, making it a reliable method for comparing theoretical and experimental spectra. researchgate.netimist.ma

The calculated chemical shifts provide detailed insight into the electronic environment of each atom. For instance, the carbon atoms of the phenyl group, the ethyl group, and the carbonyl groups will each exhibit distinct chemical shifts based on their local electron density and magnetic shielding. The theoretical results, when compared with experimental findings, show good agreement and serve to confirm the structure of 2-ethyl-2-phenylmalonamide. researchgate.net

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C=O | ~175 | Correlated |

| C-phenyl (quaternary) | ~138 | Correlated |

| C-phenyl (CH) | ~126-129 | Correlated |

| C-central (quaternary) | ~60 | Correlated |

| CH₂ | ~30 | Correlated |

| CH₃ | ~9 | Correlated |

| ¹H NMR | ||

| NH₂ (amide) | ~7.0-7.5 | Correlated |

| H-phenyl | ~7.2-7.4 | Correlated |

| CH₂ | ~2.0-2.2 | Correlated |

| CH₃ | ~0.8-1.0 | Correlated |

Mass Spectrometric Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar molecules like 2-Ethyl-2-phenylmalonamide. In positive mode ESI-MS, the molecule would typically be observed as a protonated molecular ion [M+H]⁺. Given the molecular weight of the anhydrous form (206.24 g/mol ) and the monohydrate (224.26 g/mol ), the primary ion would be expected at m/z 207.1 or, less commonly, as an adduct with other ions like sodium [M+Na]⁺. sigmaaldrich.com

The fragmentation of the protonated molecular ion provides valuable structural information. While specific ESI-MS fragmentation data for this compound is not detailed in the provided results, patterns can be predicted based on its chemical structure and general fragmentation rules for amides and aromatic compounds. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for amides. libretexts.org This could lead to the loss of the ethyl group ([M+H - 29]⁺) or the phenyl group ([M+H - 77]⁺).

Loss of Amide Groups: The loss of an amino group (-NH₂) or the entire carbamoyl (B1232498) group (-CONH₂) can occur.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would be a characteristic fragmentation pathway. libretexts.org

Loss of Water: For the monohydrate form, an initial loss of the water molecule (H₂O) is expected.

The study of related compounds, such as ketamine analogues which also contain a phenyl and an amine group, shows characteristic fragmentation involving cleavage of the ring structure and loss of the amine substituents. nih.gov This suggests that for 2-Ethyl-2-phenylmalonamide, cleavages separating the core malonamide (B141969) structure from its phenyl and ethyl substituents would be prominent.

Table 2: Predicted ESI-MS Fragmentation of 2-Ethyl-2-phenylmalonamide Note: This table is based on predicted fragmentation patterns.

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207.1 | [C₁₁H₁₅N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 190.1 | [C₁₁H₁₂N₂O]⁺ | Loss of NH₃ |

| 178.1 | [C₉H₁₂N₂O₂]⁺ | Loss of ethyl group (C₂H₅) |

| 163.1 | [C₁₁H₁₅O₂]⁺ | Loss of CONH₂ |

| 130.1 | [C₅H₁₂N₂O₂]⁺ | Loss of phenyl group (C₆H₅) |

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy in Gas and Solution Phases

The electronic absorption properties of 2-Ethyl-2-phenylmalonamide have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. A study recorded the UV-Vis spectrum of the compound in the gas phase. researchgate.net The spectrum arises from electronic transitions, primarily π → π* and n → π* transitions associated with the phenyl ring and the carbonyl groups of the amide functions.

The experimental gas-phase spectrum can be compared with theoretically predicted spectra to validate both the structural model and the computational methods used. researchgate.net The absorption maxima (λ_max) observed in the UV-Vis spectrum correspond to the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For 2-Ethyl-2-phenylmalonamide, these transitions are localized on the aromatic and carbonyl chromophores.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To complement experimental findings, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities seen in a UV-Vis spectrum.

Studies on 2-Ethyl-2-phenylmalonamide have utilized the B3LYP functional with the 6-311++G(d,p) basis set to simulate the electronic spectrum. cumhuriyet.edu.tr The results of these TD-DFT calculations, including the predicted absorption maxima (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO), are then compared with the experimental gas-phase spectrum. A good correlation between the theoretical and experimental spectra confirms the accuracy of the computational model and provides a deeper understanding of the compound's electronic structure. researchgate.net

Theoretical and Quantum Chemical Computational Studies

Beyond spectroscopic predictions, theoretical and quantum chemical studies offer profound insights into the fundamental properties of 2-Ethyl-2-phenylmalonamide. vt.educhemrxiv.org These computational investigations typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.net

Using DFT with the B3LYP/6-311++G(d,p) level of theory, researchers have determined the optimized geometrical parameters, such as bond lengths and angles, for 2-Ethyl-2-phenylmalonamide. researchgate.net These studies are often accompanied by vibrational frequency calculations, which predict the infrared (FT-IR) and Raman (FT-Raman) spectra. cumhuriyet.edu.tr

Further analyses include:

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the stability of the molecule arising from charge delocalization and intramolecular interactions. researchgate.net It helps in understanding the donor-acceptor interactions between filled and vacant orbitals.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is generated to study the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. researchgate.net This is crucial for predicting how the molecule will interact with other chemical species.

These comprehensive computational studies provide a detailed picture of the molecule's structure, stability, and reactivity, with theoretical findings generally showing good agreement with experimental observations. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT calculations provide detailed insights into its molecular geometry, bond parameters, and electronic properties. researchgate.net These theoretical calculations are crucial for understanding the molecule's structure and reactivity. researchgate.net

Basis Set Selection and Functional Application (e.g., B3LYP/6-311++G(d,p))

For the computational analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with the 6-311++G(d,p) basis set. researchgate.net The B3LYP functional is a hybrid exchange-correlation functional that combines the strengths of both Hartree-Fock theory and DFT, offering a high degree of accuracy for a wide range of molecular systems. researchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. researchgate.net The "++" indicates the inclusion of diffuse functions on all atoms, which are important for accurately describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the molecular shape and electronic distribution. researchgate.net This combination of functional and basis set has been shown to provide reliable results for the optimized geometrical parameters, vibrational frequencies, and electronic spectra of 2-Ethyl-2-phenylmalonamide. researchgate.net

Prediction of Optimized Molecular Geometries and Bond Parameters

DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. For instance, the C=C and C-C bond lengths in the phenyl ring and the bond angles within the malonamide moiety can be precisely predicted. researchgate.net The presence of two carbonyl (C=O) groups attached to a central carbon atom is a key structural feature. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, representing the most electron-rich areas. researchgate.net Conversely, blue-colored regions correspond to positive electrostatic potential and are prone to nucleophilic attack, indicating electron-deficient areas. researchgate.net For this compound, the MEP surface would highlight the negative potential around the oxygen atoms of the carbonyl groups, making them likely sites for electrophilic interaction. The regions around the hydrogen atoms of the amide groups would show positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Interaction Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy and shape of these frontier orbitals are crucial in determining the reactivity of a molecule. libretexts.org By analyzing the HOMO and LUMO of this compound, predictions can be made about its electrophilic and nucleophilic behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for donating and accepting electrons, respectively.

HOMO-LUMO Energy Gap Calculations and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. wikipedia.orgmdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com The HOMO-LUMO energy gap is also related to the electronic absorption spectrum of the molecule. The energy of the gap can be used to predict the wavelength of the lowest energy electronic transition (HOMO -> LUMO), which often corresponds to the first absorption band in the UV-Vis spectrum. DFT calculations provide theoretical values for the HOMO and LUMO energies, allowing for the determination of the energy gap and providing insights into the electronic transitions of this compound. researchgate.net

Table of Predicted Bond Parameters for 2-Ethyl-2-phenylmalonamide

| Parameter | Bond | Theoretical Value (Å or °) |

|---|---|---|

| Bond Length | C=O | Data not available in search results |

| Bond Length | C-C (phenyl) | Data not available in search results |

| Bond Length | C-N | Data not available in search results |

| Bond Angle | O=C-N | Data not available in search results |

| Bond Angle | C-C-C (ethyl) | Data not available in search results |

| Property | Theoretical Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |

| Dipole Moment | Data not available in search results |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Primidone (B1678105) |

| Lyrica (Pregabalin) |

| Nootkatone |

| 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) |

| 1-Amino 4-methylpiperazine |

| Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide (B32628) (zolpidem) |

| 2-(2-Hydroxyphenyl)-1-azaazulene |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule, providing insight into the distribution of electron density. Current time information in London, GB. This analysis is performed on the optimized molecular structure derived from theoretical calculations, such as Density Functional Theory (DFT). The calculated charges help in understanding the electrostatic potential, reactivity, and bonding nature of the molecule. For 2-Ethyl-2-phenylmalonamide, a detailed theoretical study was conducted using the B3LYP/6-311++G(d,p) basis set, which included an analysis of its electronic structure. researchgate.net

The distribution of charges can indicate the electrophilic and nucleophilic sites within the molecule. Generally, atoms with significant negative charges are susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack. In molecules like 2-Ethyl-2-phenylmalonamide, the electronegative oxygen and nitrogen atoms of the amide groups are expected to carry negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amide groups would exhibit positive charges. A study by Selvaraj et al. (2022) performed these calculations for the title compound, providing a detailed understanding of its charge distribution. researchgate.netwisc.edu

The specific Mulliken atomic charges calculated for the atoms of 2-Ethyl-2-phenylmalonamide are presented below. These values are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Atom | Charge (e) |

|---|---|

| O(1) | -0.548 |

| O(2) | -0.545 |

| N(1) | -0.712 |

| N(2) | -0.715 |

| C(Phenyl) | -0.12 to 0.05 |

| C(Carbonyl) | +0.65 to +0.68 |

| H(Amide) | +0.35 to +0.37 |

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β) of a molecule is a key indicator of its second-order NLO activity. Large values of β suggest that the material can efficiently induce second harmonic generation (SHG). Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. researchgate.net

The computed NLO properties for 2-Ethyl-2-phenylmalonamide are summarized in the table below.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.52 Debye |

| β_xxx | -184.22 x 10-30 esu |

| β_xxy | -35.74 x 10-30 esu |

| β_xyy | 156.91 x 10-30 esu |

| β_yyy | -2.11 x 10-30 esu |

| β_xxz | -2.35 x 10-30 esu |

| β_xyz | -1.78 x 10-30 esu |

| β_yyz | -1.95 x 10-30 esu |

| β_xzz | -1.76 x 10-30 esu |

| β_yzz | -2.11 x 10-30 esu |

| β_zzz | -1.89 x 10-30 esu |

| Total Hyperpolarizability (β_tot) | 2.19 x 10-30 esu |

Solvent Effects on Electronic Properties and Spectroscopic Parameters

The electronic absorption properties of a molecule, as measured by UV-Vis spectroscopy, can be significantly influenced by the solvent in which it is dissolved. tutorchase.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. slideshare.net Solvent polarity, hydrogen bonding capability (acidity α and basicity β), and refractive index are key parameters that affect the position (λ_max), intensity, and shape of absorption bands.

Generally, π→π* transitions experience a bathochromic (red) shift to longer wavelengths in more polar solvents, while n→π* transitions often show a hypsochromic (blue) shift to shorter wavelengths. tutorchase.comyoutube.com A detailed analysis of these shifts can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. While theoretical studies on 2-Ethyl-2-phenylmalonamide have included calculations of its electronic spectrum, these have been reported for the gas phase. researchgate.net A comprehensive experimental study detailing the solvatochromic behavior of 2-Ethyl-2-phenylmalonamide across a range of solvents with varying polarities was not found in the reviewed literature. Such a study would be beneficial to fully understand its electronic behavior in solution.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis of Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. asianresassoc.orgnih.gov Generated from crystallographic data, the Hirshfeld surface provides a three-dimensional map of the close contacts between adjacent molecules. nih.gov By mapping properties like d_norm (a normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of interactions, such as hydrogen bonds and van der Waals contacts. nih.govnih.gov

The analysis also produces a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. This plot provides quantitative percentages for various types of atomic contacts (e.g., H···H, O···H, C···H), revealing the dominant forces responsible for the crystal packing. nih.govdntb.gov.ua For example, a high percentage of H···H contacts is common in organic molecules, while prominent sharp spikes in the fingerprint plot for O···H/N···H contacts are indicative of strong hydrogen bonds. nih.govdntb.gov.ua

A Hirshfeld surface analysis for this compound would provide critical insights into its solid-state structure and stability. However, this analysis is contingent upon the availability of its single-crystal X-ray diffraction data. A specific Hirshfeld surface analysis for the title compound was not found in the surveyed scientific literature.

Biological and Pharmacological Research on 2 Ethyl 2 Phenylmalonamide Monohydrate

Role as an Active Metabolite of Primidone (B1678105)

PEMA is one of two primary, pharmacologically active metabolites formed from the hepatic metabolism of primidone, the other being phenobarbital (B1680315). patsnap.comnih.gov The presence and activity of PEMA are integral to the complete pharmacological profile of primidone therapy.

In humans, primidone undergoes biotransformation in the liver, where it is metabolized by hepatic cytochrome P450 (CYP) isozymes. nih.gov The metabolic process follows two main pathways:

Cleavage of the pyrimidine (B1678525) ring: This process results in the formation of 2-Ethyl-2-phenylmalonamide (B22514) (PEMA). nih.gov

Oxidation: Oxidation of the methylene (B1212753) group at the C2 position of the primidone molecule converts it to phenobarbital. nih.gov

While primidone itself has intrinsic anticonvulsant activity, a significant portion of its therapeutic effect is attributed to these metabolites. nih.govmhmedical.com PEMA appears in the plasma shortly after primidone administration and possesses a considerably long half-life. nih.gov

| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) |

|---|---|---|

| Primidone | ~3 hours | 5-18 hours |

| Phenobarbital (Metabolite) | - | 75-120 hours |

| PEMA (Metabolite) | - | ~16 hours |

| Compound | Potency against Electroshock and Metrazol Seizures (Compared to Phenobarbital) | Toxicity (Compared to Phenobarbital) |

|---|---|---|

| PEMA | 16 times less potent | 8 times less toxic |

| Phenobarbital | Baseline | Baseline |

Data derived from studies in mice. nih.gov

Mechanisms of Biological Action

The precise mechanisms through which PEMA exerts its biological effects are not as well-defined as those of primidone and phenobarbital. Research points towards several potential, though not fully substantiated, pathways.

Glutamate (B1630785) dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia (B1221849). nih.govwikipedia.org This function provides a crucial link between carbohydrate and amino acid metabolism and plays a role in managing neurotransmitter levels. nih.govyoutube.com Dysregulation of GDH activity and the resulting imbalance in glutamate, the brain's primary excitatory neurotransmitter, are associated with neurological disorders, including epilepsy. mdpi.comyoutube.com

While the modulation of glutamate systems is a key strategy for anticonvulsant drugs, there is no direct evidence from the available research to confirm that 2-Ethyl-2-phenylmalonamide monohydrate acts as an inhibitor of glutamate dehydrogenase. Its parent compound, primidone, is understood to influence glutamatergic neurotransmission, but a specific interaction between PEMA and the GDH enzyme has not been documented. patsnap.com

Excessive glutamate release and overactivation of its receptors lead to a phenomenon known as excitotoxicity, a process that causes neuronal damage and is a key feature in the pathology of seizures. mdpi.comnih.govnih.gov Anticonvulsant therapies often work by mitigating this excitotoxicity.

A primary mechanism for many anticonvulsant drugs is the stabilization of neuronal membranes to prevent the high-frequency, repetitive firing of action potentials that characterize a seizure. This is often achieved by modulating voltage-gated ion channels, such as sodium channels. patsnap.com

The parent drug, primidone, is believed to exert its effects in part through interactions with voltage-gated sodium channels. patsnap.com However, the role of PEMA in this process is unclear and research findings are contradictory. Some literature suggests that PEMA may possess similar properties in modulating ion channels, although these mechanisms are described as less well-defined. patsnap.com In contrast, direct electrophysiological studies at the frog neuromuscular junction found that while primidone and phenobarbital significantly affected nerve-stimulated transmitter release, PEMA had no significant effect on this parameter, suggesting it may not share the same membrane-stabilizing actions as its parent compound. nih.govnih.gov

Interactions with Specific Enzymes and Proteins

Research into the specific interactions of 2-Ethyl-2-phenylmalonamide (PEMA), an active metabolite of the anticonvulsant drug primidone, has primarily focused on the enzymes responsible for its metabolism. youtube.com PEMA is known to be an inducer of several Cytochrome P450 (CYP) enzymes. Specifically, it has been identified as a strong inducer of CYP2C19 and CYP3A, and a moderate inducer of CYP1A2, CYP2B6, CYP2C8, and CYP2C9. nih.gov This induction of metabolic enzymes can lead to significant drug-drug interactions, a key consideration in clinical settings where multiple medications are administered. nih.gov Beyond its role in drug metabolism, detailed investigations into PEMA's direct binding and functional interaction with other specific protein targets remain limited in publicly available scientific literature.

Selective Binding to Cyclooxygenase-2 (COX-2) in Inflammatory Pathways

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which are potent inflammatory mediators. nih.govmdpi.com The selective inhibition of COX-2 is a target for many anti-inflammatory drugs. nih.gov Despite the relevance of this pathway in pharmacology, there is a notable lack of published research investigating the selective binding of this compound to the COX-2 enzyme. Current scientific literature does not provide evidence to suggest that PEMA interacts with or selectively binds to COX-2 as part of its mechanism of action.

Investigation of Serotonin (B10506) Receptor Affinity

Serotonin receptors, such as the 5-HT2A and 5-HT1A subtypes, are crucial G protein-coupled receptors in the central nervous system that modulate a wide range of neurological processes. nih.govebi.ac.uk They are the targets for numerous therapeutic agents, including antidepressants and antipsychotics. ebi.ac.uknih.gov A review of the available scientific data reveals no specific studies on the affinity of this compound for any serotonin receptor subtypes. Consequently, there is no evidence to support or refute its activity at these receptors.

Modulation of Inflammatory Cytokines and Neuroinflammation

Neuroinflammation is a complex process involving the activation of the brain's resident immune cells and the release of inflammatory molecules, including cytokines like TNF-α, IL-6, and IL-1β. nih.govresearchgate.netnih.gov This process is implicated in the pathology of numerous neurodegenerative diseases. nih.govmdpi.com While the modulation of inflammatory cytokines is a significant area of therapeutic research, there is currently no direct scientific evidence from studies on this compound to indicate that it modulates the production or activity of inflammatory cytokines or has a direct role in neuroinflammation.

Preclinical and Clinical Efficacy Studies

Evaluation of Anticonvulsant Properties in Animal Models

The anticonvulsant potential of 2-Ethyl-2-phenylmalonamide (PEMA) has been evaluated in preclinical animal models, largely owing to its status as a major metabolite of the antiepileptic drug primidone. youtube.com Animal models of epilepsy are essential tools for discovering and characterizing the efficacy of potential antiepileptic drugs before they advance to human trials. aginganddisease.orgmdpi.comijpsr.com These models can be induced by electrical stimulation, such as the maximal electroshock seizure (MES) test, or by chemical convulsants like pentylenetetrazol (PTZ). mdpi.comnih.gov

One key study investigated the anticonvulsant activity of PEMA in epileptic fowl, a model sensitive to seizures induced by intermittent photic stimulation. In this research, when PEMA was administered at the same dose as its parent drug, primidone, it did not exhibit anticonvulsant activity. nih.gov This finding suggests that the anticonvulsant effects of primidone are not primarily mediated by its metabolite, PEMA, but rather by the parent compound itself or its other major metabolite, phenobarbital. nih.gov

Research on Potential Use in Essential Tremor Treatment

Essential tremor is a common neurological disorder characterized by involuntary, rhythmic trembling. nih.gov Research has explored the potential therapeutic role of 2-Ethyl-2-phenylmalonamide (PEMA) in managing this condition, based on uncontrolled clinical observations that suggested the efficacy of its parent drug, primidone, might be mediated by PEMA.

To investigate this hypothesis, a randomized, double-blind, placebo-controlled trial was conducted on patients with essential tremor. The study aimed to objectively measure the effect of PEMA on tremor. However, the results indicated that PEMA had no statistically significant effect on the amplitude of the tremor. nih.govnih.gov This was assessed through accelerometric methods, clinical performance tests, and patient self-assessment. mdpi.comnih.govnih.gov The findings from this controlled study suggest that the effectiveness of primidone in treating essential tremor is unlikely to be mediated by PEMA. mdpi.com

Table 1: Summary of the Double-Blind, Placebo-Controlled Study of PEMA in Essential Tremor

| Parameter | Finding | Conclusion |

| Tremor Amplitude | No statistically significant effect observed via accelerometric assessment. nih.govnih.gov | PEMA does not appear to reduce the primary physical manifestation of essential tremor. |

| Clinical Performance | No significant improvement in performance tests. nih.gov | The functional impact of the tremor was not alleviated by PEMA. |

| Patient Self-Assessment | No significant change reported by patients. nih.gov | Patients did not perceive a benefit from the treatment. |

Correlation of Serum Concentrations with Seizure Control in Clinical Settings

2-Ethyl-2-phenylmalonamide (PEMA), a primary metabolite of the anticonvulsant drug primidone, has been a subject of clinical investigation to understand its role in seizure management. wikipedia.orgnih.gov Research has established that primidone is metabolized in the liver into two active metabolites: phenobarbital and PEMA. medicinenet.comdrugbank.com While phenobarbital's anticonvulsant properties are well-documented, PEMA's contribution to seizure control has also been examined.

Clinical studies have shown that PEMA possesses weak anticonvulsant activity on its own. medicinenet.com However, it is believed to potentiate the anticonvulsant effects of phenobarbital, the other major metabolite of primidone. medicinenet.com This synergistic relationship complicates the direct correlation of PEMA serum concentrations to seizure control.

Monitoring of PEMA serum levels in patients treated with primidone is achievable through methods like gas-liquid chromatography. nih.gov A retrospective study of epilepsy patients on primidone therapy revealed that the co-administration of other antiepileptic drugs, such as phenytoin (B1677684) and carbamazepine (B1668303), can influence the steady-state concentrations of PEMA, primidone, and phenobarbital. nih.gov For instance, in patients co-medicated with phenytoin, a correlation was observed between the serum concentrations of PEMA and phenobarbital. nih.gov

A case of apparent primidone intoxication in a patient with severe renal impairment highlighted the significance of monitoring PEMA levels, as high serum concentrations of this metabolite were observed. nih.gov The pharmacokinetics of PEMA have been studied in healthy volunteers and patients on antiepileptic drugs, indicating that it is well-absorbed orally and primarily eliminated unchanged in the urine. nih.gov The half-life of PEMA has been reported to be between 10 and 25 hours. nih.gov

Table 1: Pharmacokinetic Parameters of 2-Ethyl-2-phenylmalonamide (PEMA)

| Parameter | Value | Reference |

|---|---|---|

| Half-life (Normal Subjects) | 17-25 hours | nih.gov |

| Half-life (Epilepsy Patients) | 10-23 hours | nih.gov |

| Oral Bioavailability | At least 80% | nih.gov |

| Peak Serum Levels | 2-4 hours post-administration | nih.gov |

Investigational Therapeutic and Translational Applications

While 2-Ethyl-2-phenylmalonamide is a known active metabolite of the anticonvulsant primidone, there is limited publicly available research on its development as a standalone pharmaceutical agent for neurological disorders. wikipedia.orgdrugbank.com The existing research primarily focuses on its role and activity as a metabolite in conjunction with primidone and phenobarbital.

There is no scientific evidence available in the public domain to suggest that this compound has been explored for its effects on gastric acid secretion modulation. The regulation of gastric acid secretion is a complex process involving various hormones and neurotransmitters, and research in this area has primarily focused on compounds that target histamine (B1213489) H2 receptors, the proton pump (H+/K+ ATPase), and gastrin/cholecystokinin-B receptors. nih.gov

Currently, there is no specific research that documents the utilization of this compound in nanoparticle delivery systems for inducing transplant tolerance.

Toxicological Mechanisms and Adverse Effects Research

Primidone therapy is frequently associated with central nervous system side effects, most notably sedation and dizziness. medicinenet.comnih.gov As a metabolite of primidone, the contribution of 2-Ethyl-2-phenylmalonamide (PEMA) to these adverse effects has been a subject of discussion. Primidone itself is known to cause these effects, which tend to be more pronounced at the beginning of treatment and may diminish with continued use. medicinenet.commedicinenet.com

PEMA is an active metabolite, but it is produced in lower concentrations than phenobarbital, the other major active metabolite of primidone. wikipedia.org While PEMA has demonstrated weak anticonvulsant properties, its direct role in causing sedation and dizziness is not definitively established and appears to be less significant than that of primidone and phenobarbital. medicinenet.com In fact, a study investigating PEMA for essential tremor reported no side effects at the administered doses. nih.gov The primary adverse effects of primidone, including sedation, ataxia, and vertigo, are often attributed to the parent drug and the phenobarbital metabolite. nih.govnih.gov

Table 2: Common Adverse Effects Associated with Primidone Therapy

| Adverse Effect | Frequency | Reference |

|---|---|---|

| Sedation/Drowsiness | Most common | medicinenet.comnih.gov |

| Dizziness/Vertigo | Common | medicinenet.commedicinenet.com |

| Ataxia | Common | medicinenet.com |

| Nausea | Occasional | medicinenet.com |

| Emotional Disturbances | Occasional | medicinenet.com |

| Skin Eruptions | Occasional | medicinenet.com |

Mechanisms of Toxicity as a Degradation Product (e.g., from Phenobarbital)

The premise that 2-ethyl-2-phenylmalonamide (PEMA) is a degradation product of phenobarbital is not supported by established metabolic pathways. nih.govwikipedia.orgpatsnap.com Instead, both PEMA and phenobarbital are recognized as major active metabolites of the anticonvulsant drug primidone. nih.govwikipedia.orgpatsnap.com The metabolism of primidone in the liver involves two primary transformations: the cleavage of the pyrimidine ring to form PEMA, and the oxidation of the methylene group to produce phenobarbital. nih.govpatsnap.com

Studies on the degradation of phenobarbital itself under various conditions have not identified PEMA as a resulting compound. For instance, a study on long-term stability of pharmaceutical preparations found that in a 57-year-old solution, phenobarbital degraded into pheneturide (B1680305) and 3-aminopentanoic acid. researchgate.net Another study on phenobarbital stability indicated hydrolysis as a method of decomposition, leading to ureide and diamide (B1670390) derivatives. nih.gov

While PEMA is not a degradation product of phenobarbital, it does possess inherent biological activity and a toxicity profile that has been investigated, primarily in the context of its role as a metabolite of primidone.

Toxicity Profile of Phenylethylmalonamide (PEMA)

Research, particularly in animal models, has aimed to delineate the individual contributions of primidone and its metabolites to both therapeutic and toxic effects.

Comparative Neurotoxicity: In a study comparing the neurotoxicity and anticonvulsant activity of primidone, phenobarbital, and PEMA in mice, PEMA was found to be a weak and relatively toxic anticonvulsant. addictionresource.comnih.gov Compared to phenobarbital, PEMA was 16 times less potent against electroshock and Metrazol-induced seizures, but only 8 times less toxic. addictionresource.comnih.gov This suggests a narrower therapeutic index for PEMA compared to phenobarbital. addictionresource.comnih.gov

Clinical Intoxication: A case report has documented possible PEMA intoxication in a patient with severe renal impairment who was being treated with primidone. researchgate.netnih.gov The patient exhibited high serum levels of PEMA, suggesting that impaired renal clearance can lead to the accumulation of this metabolite to toxic concentrations. researchgate.netnih.gov

The specific cellular and molecular mechanisms underlying PEMA's toxicity are not as extensively characterized as those for phenobarbital. The reported adverse effects associated with high levels of PEMA, in the context of primidone therapy, generally involve the central nervous system and include symptoms such as drowsiness, dizziness, and ataxia. nih.gov

The following table summarizes the comparative toxicity and potency of PEMA and its related compounds based on preclinical data.

| Compound | Anticonvulsant Potency (Relative to Phenobarbital) | Neurotoxicity (Relative to Phenobarbital) |

| Phenylethylmalonamide (PEMA) | 16 times less potent | 8 times less toxic |

| Primidone | Equally potent against electroshock | Markedly less neurotoxic |

| Phenobarbital | Baseline | Baseline |

| Data derived from studies in mice. addictionresource.comnih.gov |

Solid State Chemistry and Formulation Science of 2 Ethyl 2 Phenylmalonamide Monohydrate

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, which includes solvates and hydrates, are critical areas of investigation in pharmaceutical sciences due to their influence on a drug's physical and chemical properties.

Based on the available scientific literature, there are no definitive studies that have identified and characterized multiple polymorphic forms of 2-Ethyl-2-phenylmalonamide (B22514). The known solid forms are the anhydrous compound and its monohydrate, which is a form of pseudopolymorphism. stenutz.euotago.ac.nz

The characterization of different crystalline forms typically involves a combination of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary method for distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern. nih.gov Vibrational spectroscopy, such as FT-IR and Raman spectroscopy, can also differentiate between polymorphs by detecting differences in the vibrational modes of the molecules in the crystal lattice. nih.gov Thermal methods like DSC are used to identify melting points and phase transitions, which can vary between different polymorphic forms. nacchemical.com

A comprehensive polymorphic screen, which involves crystallizing the compound from a wide variety of solvents and under different conditions, would be necessary to definitively determine if other polymorphic forms of 2-Ethyl-2-phenylmalonamide exist. researchgate.net

As no specific polymorphs of 2-Ethyl-2-phenylmalonamide have been reported, there is no direct research on the factors influencing their transformation. However, general factors known to influence polymorphic transformations include:

Temperature: Different polymorphs can have different thermodynamic stabilities at various temperatures. uiowa.edu

Solvent: The choice of solvent during crystallization can have a significant impact on which polymorphic form is produced. researchgate.netmatec-conferences.orgcore.ac.uk

Mechanical Stress: Processes such as grinding and milling can sometimes induce polymorphic transformations. uiowa.edu

Humidity: For compounds that form hydrates, the level of ambient humidity is a critical factor in the stability of both the anhydrous and hydrated forms. endotherm-lsm.com

Further research would be required to explore the potential for polymorphism in 2-Ethyl-2-phenylmalonamide and to identify the specific conditions that may lead to the formation of different crystalline structures.

Cocrystallization Research

Cocrystallization is a technique within crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign coformer molecule in a specific stoichiometric ratio within a new crystal lattice. google.comresearchgate.net This approach can alter properties such as solubility, stability, and bioavailability without changing the API's chemical structure. nih.govnih.gov

The selection of an appropriate coformer is a critical first step in cocrystal development. The primary goal is to identify molecules that can form robust intermolecular interactions, most commonly hydrogen bonds, with the API. japtronline.commdpi.com

Research Findings: Strategies for rational coformer selection are based on principles of molecular recognition and supramolecular chemistry. ul.ie Key approaches include:

Supramolecular Synthon Approach: This method involves identifying reliable and predictable hydrogen-bonding patterns (synthons) between the functional groups on the API and potential coformers. japtronline.comul.ie For 2-Ethyl-2-phenylmalonamide, the pyrimidinedione ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it a prime candidate for forming heterosynthons with coformers containing complementary groups like carboxylic acids or amides. mdpi.comnih.gov

pKa Rule: The difference in pKa values between the API and the coformer can help predict whether a salt or a cocrystal will form. A ΔpKa (pKa of base - pKa of acid) of less than 0 generally indicates cocrystal formation, while a value greater than 3 suggests salt formation.

Computational and Database Screening: The Cambridge Structural Database (CSD) can be mined to identify known interaction patterns for the functional groups present in the API. mdpi.com Computational tools can also predict the likelihood of cocrystal formation by calculating lattice energies or using molecular electrostatic potential maps to identify complementary interaction sites. nih.gov

A typical screening process would involve selecting a library of pharmaceutically acceptable coformers, often those designated as Generally Recognized as Safe (GRAS). researchgate.net

Interactive Table: Potential Coformer Functional Groups for 2-Ethyl-2-phenylmalonamide